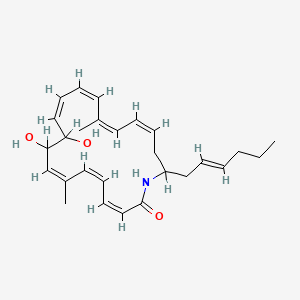
Thio-atpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thio-ATPA involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. . The reaction conditions typically involve heating the reactants in an inert atmosphere to facilitate the formation of the thiophene ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thio-ATPA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isothiazole ring is substituted with different nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isothiazole derivatives
Wissenschaftliche Forschungsanwendungen
Thio-ATPA has several scientific research applications:
Chemistry: It is used as a tool to study the structure and function of glutamate receptors.
Biology: this compound is used to investigate the role of GluR5 receptors in neuronal signaling and neurodegenerative diseases.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain.
Industry: this compound is used in the development of new pharmaceuticals targeting glutamate receptors .
Wirkmechanismus
Thio-ATPA exerts its effects by binding to the GluR5 subtype of ionotropic glutamate receptors. This binding induces a conformational change in the receptor, leading to the opening of the cation channel. The influx of cations such as sodium and calcium generates an electrical impulse, converting the chemical signal into an electrical one .
Vergleich Mit ähnlichen Verbindungen
ATPA: (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid.
AMPA: 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid.
Kainic Acid: 2-carboxy-4-(1-methyl-2-pyrrolidinyl)butanoic acid
Comparison:
Potency: Thio-ATPA is more potent than ATPA at GluR5 receptors.
Selectivity: this compound is highly selective for GluR5 receptors, whereas AMPA and kainic acid have broader selectivity profiles.
Structure: this compound contains an isothiazole ring, while ATPA and AMPA contain isoxazole rings
This compound’s unique structure and high selectivity for GluR5 receptors make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H16N2O3S |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-tert-butyl-3-oxo-1,2-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
FHWOAQCPEFTDOQ-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)C1=C(C(=O)NS1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=O)NS1)CC(C(=O)O)N |
Synonyme |
2-amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid thio-ATPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


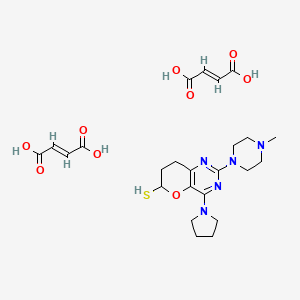
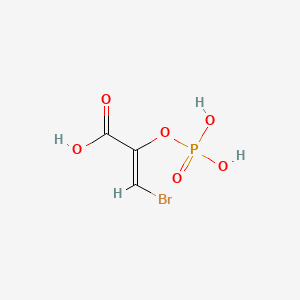
![(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1233116.png)
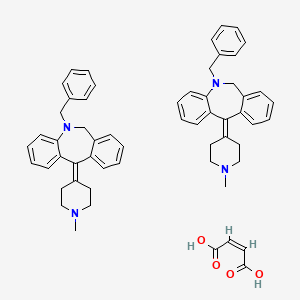
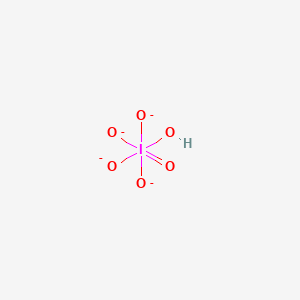
![2-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B1233120.png)
![3-chloro-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1233121.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233123.png)
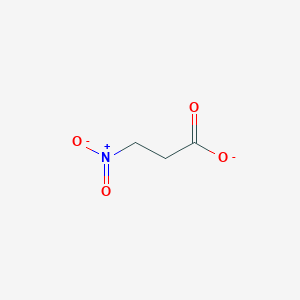


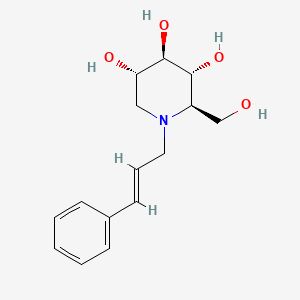
![(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1233132.png)
